Ginsenol
Ginsenol
Ginsenol belongs to the class of organic compounds known as tertiary alcohols. Tertiary alcohols are compounds in which a hydroxy group, -OH, is attached to a saturated carbon atom R3COH (R not H ). Ginsenol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, ginsenol is primarily located in the membrane (predicted from logP). Outside of the human body, ginsenol can be found in tea. This makes ginsenol a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
117591-80-7
VCID:
VC20797060
InChI:
InChI=1S/C15H26O/c1-12(2)10-15(16)13(3)7-5-8-14(15,4)11(12)6-9-13/h11,16H,5-10H2,1-4H3/t11-,13+,14-,15+/m0/s1
SMILES:
CC1(CC2(C3(CCCC2(C1CC3)C)C)O)C
Molecular Formula:
C15H26O
Molecular Weight:
222.37 g/mol
Ginsenol
CAS No.: 117591-80-7
Cat. No.: VC20797060
Molecular Formula: C15H26O
Molecular Weight: 222.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Ginsenol belongs to the class of organic compounds known as tertiary alcohols. Tertiary alcohols are compounds in which a hydroxy group, -OH, is attached to a saturated carbon atom R3COH (R not H ). Ginsenol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, ginsenol is primarily located in the membrane (predicted from logP). Outside of the human body, ginsenol can be found in tea. This makes ginsenol a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 117591-80-7 |
| Molecular Formula | C15H26O |
| Molecular Weight | 222.37 g/mol |
| IUPAC Name | (1R,4S,7R,8S)-1,5,5,8-tetramethyltricyclo[5.4.0.04,8]undecan-7-ol |
| Standard InChI | InChI=1S/C15H26O/c1-12(2)10-15(16)13(3)7-5-8-14(15,4)11(12)6-9-13/h11,16H,5-10H2,1-4H3/t11-,13+,14-,15+/m0/s1 |
| Standard InChI Key | QOXUIQMPPDIDGM-PMOUVXMZSA-N |
| Isomeric SMILES | C[C@]12CCC[C@@]3([C@]1(CC([C@@H]3CC2)(C)C)O)C |
| SMILES | CC1(CC2(C3(CCCC2(C1CC3)C)C)O)C |
| Canonical SMILES | CC1(CC2(C3(CCCC2(C1CC3)C)C)O)C |
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